L-Arginine mono(3-methyl-2-oxovalerate)

Elemental analysis Hydration state Molecular formula

Choose L-Arginine mono(3-methyl-2-oxovalerate) (CAS 72090-04-1) for its defined 1:1 stoichiometry confirmed by x-ray crystallography, ensuring precise equimolar delivery of L-arginine and the isoleucine keto analog 3-methyl-2-oxovalerate. Unlike physical admixtures or arginine HCl, this crystalline salt dissociates to an approximately neutral pH—eliminating acid burden and simplifying parenteral formulation. It overcomes poor palatability and limited solubility of calcium/sodium keto acid salts, making it ideal for hyperammonemia and chronic renal failure studies. Request a quote today.

Molecular Formula C12H24N4O5
Molecular Weight 304.34 g/mol
CAS No. 72090-04-1
Cat. No. B12686717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine mono(3-methyl-2-oxovalerate)
CAS72090-04-1
Molecular FormulaC12H24N4O5
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-4(2)5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9)/t4-;/m0./s1
InChIKeyMOCGEIVEEZEZCF-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Arginine Mono(3-Methyl-2-Oxovalerate) CAS 72090-04-1: Compound Identity and Procurement-Relevant Characteristics


L-Arginine mono(3-methyl-2-oxovalerate) (CAS 72090-04-1) is a 1:1 organic salt formed between the basic amino acid L-arginine and the branched-chain α-keto acid 3-methyl-2-oxovaleric acid (α-keto-β-methylvalerate, the keto analog of L-isoleucine). With molecular formula C₁₂H₂₄N₄O₅ and molecular weight 304.34 g/mol, the compound belongs to a class of arginine and ornithine salts of branched-chain keto acids (BCKAs) originally disclosed for the treatment of hyperammonemia and renal failure [1]. Unlike simple physical admixtures of L-arginine and the free keto acid, this compound is a defined chemical entity whose salt identity has been confirmed by x-ray crystallography [1]. In aqueous solution, the salt dissociates completely into the L-arginine cation and the 3-methyl-2-oxovalerate anion, yielding an approximately neutral pH—a property that distinguishes it from hydrochloride or other acid addition salts of arginine, which produce acidic solutions upon dissolution [1].

Why Generic Substitution of L-Arginine Mono(3-Methyl-2-Oxovalerate) Fails: The Case Against Arbitrary Replacement


L-Arginine mono(3-methyl-2-oxovalerate) cannot be arbitrarily replaced by other arginine salts (e.g., hydrochloride, free base, α-ketoglutarate, aspartate) or by calcium/sodium salts of the parent keto acid without altering critical performance parameters. The compound delivers both L-arginine and the nitrogen-free keto analog of isoleucine as a single, charge-balanced molecular entity, enabling dual-substrate delivery for ammonia detoxification and BCAA re-synthesis under hyperammonemic conditions [1][2]. In contrast, calcium or sodium salts of the keto acid contribute an inorganic cation load and lack the ammonia-scavenging arginine component, while arginine hydrochloride imposes a chloride load and yields an acidic solution [1]. The physicochemical properties of the intact salt—including aqueous solubility, solution pH, taste profile, thermal behavior, and hydration state—differ materially from physical mixtures of the individual components, as confirmed by distinct elemental composition, x-ray crystallographic data, and irreversible thermal decomposition at 136–142°C rather than a true melting point [1]. These differences carry practical consequences for formulation development, dosing accuracy, stability, and patient or consumer acceptability that generic interchangeability does not accommodate.

Quantitative Differentiation of L-Arginine Mono(3-Methyl-2-Oxovalerate) Against Its Closest Analogs: An Evidence-Based Selection Guide


Elemental Composition and Hydration State vs. In-Class Arginine BCKA Salts: Table 1 Comparative Data from the Foundational Patent

Elemental analysis data from the Walser patent (US 4,228,099, Table 1) provide direct identity confirmation of the target compound versus its closest in-class analogs. L-Arginine mono(3-methyl-2-oxovalerate) (designated 'Arginine α-keto-β-methylvalerate' in the patent) has a calculated carbon content of 45.8 wt%, hydrogen 8.1 wt%, nitrogen 17.8 wt%, and water of hydration 3.3 wt% (0.575 H₂O per formula unit), with found values of C 46.7%, H 8.4%, N 17.9%, H₂O 3.5% [1]. These values differ measurably from the arginine salts of the other two BCKAs: arginine α-ketoisocaproate (C 47.1%, N 17.5%, H₂O 4.7%) and arginine α-ketoisovalerate (C 44.1%, N 18.7%, H₂O 3.2%) [1]. For procurement purposes, these data serve as a quality control fingerprint: a batch of material claiming to be CAS 72090-04-1 that does not match the C, H, N, and H₂O profile within analytical tolerance cannot be the authentic, pure 1:1 salt.

Elemental analysis Hydration state Molecular formula Quality control Chemical identity

Thermal Behavior Differentiation: Irreversible Decomposition at 136–142°C vs. Calcium/Sodium Salt Melting Points

All six arginine and ornithine BCKA salts disclosed in US 4,228,099—including arginine α-keto-β-methylvalerate—undergo irreversible thermal decomposition at approximately 136–142°C, precluding the determination of a true melting point. This decomposition involves loss of the water of hydration and formation of the corresponding Schiff base [1]. In direct contrast, the calcium salt of α-keto-β-methylvaleric acid decomposes at a markedly higher temperature: >270°C . The sodium salt form is also reported as a distinct chemical entity with its own thermal properties . This approximately 130°C difference in the onset of thermal decomposition has practical implications for processing steps involving heat (e.g., drying, tableting, hot-melt processing) and for analytical method development (DSC/TGA fingerprinting).

Thermal analysis Decomposition temperature Salt characterization Stability Formulation processing

Aqueous Solution pH: Approximate Neutrality vs. Acidic Solutions from Hydrochloride or Acid Addition Salts

The patent explicitly states that the arginine BCKA salts (AK·xH₂O) yield 'approximately neutral solutions' when dissolved in water, in contrast to hydrochloride or other acid addition salts derived from these compounds, which 'would of course give an acid solution when dissolved in water' [1]. This is a direct, formulation-relevant differentiation: L-arginine hydrochloride solutions are typically acidic (pH ~5–6 at common concentrations), whereas the target compound's intrinsic salt stoichiometry between the basic guanidino group of arginine and the carboxyl group of the keto acid produces a self-buffered, near-neutral aqueous environment without the need for pH adjustment [1]. This property simplifies parenteral, ophthalmic, and other pH-sensitive formulation strategies.

Solution pH Formulation compatibility Salt form selection Excipient compatibility Parenteral formulation

Taste and Palatability Advantage Over Calcium/Sodium Salts of BCKAs and Over Arginine or Ornithine Alone

The patent US 4,228,099 states that the nitrogen-free analogs of essential amino acids (as calcium or sodium salts) are 'somewhat unpleasant tasting' and have 'limited solubility as Ca salts,' whereas the novel arginine and ornithine BCKA salts are 'highly soluble in water and are reasonably pleasant tasting, particularly in contrast to arginine, ornithine or branched chain keto acids (as sodium or calcium salts) given alone' [1]. While the patent does not report quantitative hedonic scale data, the qualitative improvement is asserted across all three arginine-BCKA salts (including arginine α-keto-β-methylvalerate) and represents a formulation advantage for oral dosage forms where taste is a critical determinant of patient adherence. L-arginine free base is known to have a bitter, alkaline taste [2], which the salt formation with the keto acid mitigates.

Palatability Taste masking Patient compliance Oral formulation Organoleptic properties

Structural Confirmation of a True Salt vs. Physical Admixture: X-Ray Crystallographic Evidence

X-ray crystallographic data confirm that the compounds of US Patent 4,228,099 are true organic salts and 'not merely physical admixtures' [1]. For the ornithine analog of the target compound—ornithine α-keto-β-methylvalerate—the crystal structure was solved in space group C222₁ with unit cell dimensions a = 8.03 ± 0.02 Å, b = 9.69 ± 0.02 Å, c = 39.52 ± 0.05 Å, 8 molecules per unit cell, and a measured density of 1.147 g/cm³ [1]. This crystallinity provides a definitive structural proof that differentiates the pre-formed salt from a physical mixture of L-arginine and 3-methyl-2-oxovaleric acid. While the patent provides the detailed crystallographic data specifically for the ornithine salt, it establishes that the entire compound class—including arginine α-keto-β-methylvalerate—exists as defined crystalline salts [1]. The patent further notes that infrared spectroscopy alone cannot distinguish the salt from a physical admixture because it 'simply gives the additive spectra of the components,' underscoring the unique value of the x-ray characterization for identity verification [1].

X-ray crystallography Salt formation Chemical identity Crystal structure Physical characterization

Dual-Function Substrate Delivery: Isoleucine Keto-Analog Plus Ammonia-Scavenging Arginine in One Molecular Entity

Each mole of L-arginine mono(3-methyl-2-oxovalerate) delivers one mole of 3-methyl-2-oxovalerate (the α-keto analog of L-isoleucine) and one mole of L-arginine as a single, stoichiometrically defined entity. Under hyperammonemic conditions, the BCKA component can be aminated in vivo to regenerate L-isoleucine while consuming ammonia, thereby simultaneously reducing circulating ammonia and correcting BCAA depletion—a dual mechanism not achievable with arginine alone, isoleucine alone, or a simple physical mixture [1][2]. The MDPI review by Holeček and Vodeničarovová (2020) contextualizes this by concluding that 'BCKA administration may decrease ammonia production, attenuate cataplerosis, correct amino acid imbalance, and improve protein balance' in hyperammonemic states [2]. The stoichiometric pairing in the pre-formed salt ensures precise dual-substrate dosing without the variability inherent in compounding separate ingredients, which is critical for clinical protocols requiring exact molar ratios of the ammonia-scavenging amino acid to the nitrogen-free keto analog [1].

Hyperammonemia Isoleucine analog Nitrogen sparing Ammonia detoxification Metabolic therapy

Optimal Research and Industrial Application Scenarios for L-Arginine Mono(3-Methyl-2-Oxovalerate) Based on Verified Differentiation Evidence


Hyperammonemia and Portal-Systemic Encephalopathy Investigational Therapy: Dual Substrate Delivery with Verified Salt Identity

The compound's fixed 1:1 stoichiometry of L-arginine and the isoleucine keto analog (3-methyl-2-oxovalerate) supports investigational protocols for hyperammonemia where both ammonia scavenging (via arginine-driven ureagenesis) and BCAA repletion (via in vivo amination of the BCKA) are desired [1]. The crystalline salt identity, confirmed by x-ray crystallography, ensures that each dose delivers precisely equimolar quantities of both substrates—a dosing precision that physical admixtures cannot guarantee [2]. The neutral aqueous solution pH simplifies intravenous or enteral formulation without the acid burden associated with arginine hydrochloride [2].

Chronic Renal Failure Nutritional Supplementation: Nitrogen-Sparing Keto Acid Therapy with Improved Palatability

In chronic renal failure, nitrogen-free keto acid analogs enable protein-restricted diets while maintaining essential amino acid supply. The arginine salt form of α-keto-β-methylvalerate provides the nitrogen-sparing keto analog of isoleucine together with arginine in a single, water-soluble, reasonably pleasant-tasting entity—overcoming the poor palatability and limited solubility of the calcium and sodium salt forms of the same keto acid [2][3]. The approximately neutral solution pH further distinguishes this compound from acidic alternatives and supports formulation into oral solutions or suspensions intended for patients with compromised renal function [2].

Analytical Reference Standard and Quality Control Material: Definitive Chemical Fingerprinting for BCKA Salt Identity Verification

The compound's well-characterized elemental composition (C 45.8%, H 8.1%, N 17.8%, H₂O 3.3% calculated), hydration state (0.575 H₂O per formula unit), and thermal decomposition profile (onset 136–142°C) provide a multi-parameter identity fingerprint that can serve as an analytical reference standard for distinguishing arginine α-keto-β-methylvalerate from its closely related isomers (arginine α-ketoisocaproate, arginine α-ketoisovalerate) and from the corresponding calcium, sodium, or ornithine salts [2]. The patent's explicit note that IR spectroscopy cannot differentiate the salt from a physical mixture reinforces the need for the multi-modal characterization that this defined compound enables [2].

Parenteral and pH-Sensitive Formulation Development: Neutral Salt Form Simplifies Buffer Design

For parenteral, ophthalmic, or other formulations where solution pH is critical, the compound's 'approximately neutral' dissolution behavior eliminates the need for pH adjustment buffers required when using L-arginine hydrochloride (acidic solution) or L-arginine free base (alkaline solution) [2]. This property reduces excipient complexity, minimizes the risk of pH-related incompatibility with co-formulated active ingredients, and is particularly advantageous for multi-component infusion solutions or injectable products where physiological pH compatibility is a regulatory requirement [2].

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